Cis-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylicacidtert-butylester
CAS No.:
Cat. No.: VC17506523
Molecular Formula: C11H20FNO3
Molecular Weight: 233.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20FNO3 |
|---|---|
| Molecular Weight | 233.28 g/mol |
| IUPAC Name | tert-butyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H20FNO3/c1-10(2,3)16-9(14)13-6-5-11(4,15)8(12)7-13/h8,15H,5-7H2,1-4H3/t8-,11-/m0/s1 |
| Standard InChI Key | JFTGZVKURPUULL-KWQFWETISA-N |
| Isomeric SMILES | C[C@@]1(CCN(C[C@@H]1F)C(=O)OC(C)(C)C)O |
| Canonical SMILES | CC1(CCN(CC1F)C(=O)OC(C)(C)C)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, tert-butyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate, reflects its stereochemical specificity. The piperidine ring adopts a chair conformation, with the fluorine atom at position 3 and the hydroxyl group at position 4 positioned cis to one another. This spatial arrangement is critical for its hydrogen-bonding capacity and dipole interactions, which are leveraged in drug design to enhance binding affinity to biological targets. The tert-butyloxycarbonyl (Boc) group at position 1 acts as a protective moiety, stabilizing the molecule during synthetic transformations .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 233.28 g/mol | |
| IUPAC Name | tert-butyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate | |
| CAS Number | 1174020-44-0 (stereoisomer) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the fluorine atom () and hydroxyl proton (). The cis configuration is confirmed through nuclear Overhauser effect (NOE) experiments, which show spatial proximity between the fluorine and hydroxyl groups . Mass spectrometry (MS) fragments align with the molecular ion peak at m/z 233.28, corroborating the molecular formula.
Synthesis and Stereochemical Control
Retrosynthetic Analysis
The synthesis of cis-3-fluoro-4-hydroxy-4-methylpiperidine derivatives typically begins with N-Boc-4-piperidone as a starting material . Fluorination is achieved via electrophilic or nucleophilic routes, with Selectfluor® or diethylaminosulfur trifluoride (DAST) commonly employed to introduce the fluorine atom at position 3 . Subsequent hydroxylation at position 4 is mediated by oxidizing agents such as meta-chloroperbenzoic acid (mCPBA), followed by stereoselective reduction to secure the cis configuration .
Table 2: Representative Synthetic Route
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Boc Protection | Di-tert-butyl dicarbonate, DMAP | 85% |
| 2 | Fluorination | DAST, CHCl, -78°C | 72% |
| 3 | Hydroxylation | mCPBA, CHCl, RT | 68% |
| 4 | Stereoselective Reduction | NaBH, MeOH, 0°C | 90% |
Applications in Pharmaceutical Research
Central Nervous System (CNS) Drug Development
Piperidine scaffolds are ubiquitous in CNS therapeutics due to their ability to cross the blood-brain barrier. The fluorine atom in this compound enhances metabolic stability by resisting cytochrome P450-mediated oxidation, while the hydroxyl group facilitates hydrogen bonding with serotonin and dopamine receptors . Preclinical studies highlight its utility as a precursor to antipsychotic and antidepressant agents .
Antibiotic Adjuvants
Fluorinated piperidines potentiate β-lactam antibiotics by inhibiting efflux pumps in multidrug-resistant bacteria. The cis-hydroxy-fluoro motif disrupts proton motive force generation in Staphylococcus aureus, restoring susceptibility to methicillin.
Challenges and Future Directions
Expanding Therapeutic Applications
Ongoing research explores this compound’s potential in:
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